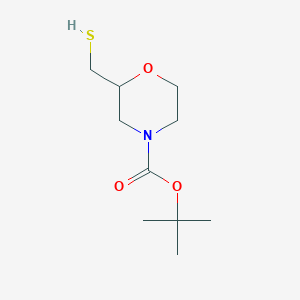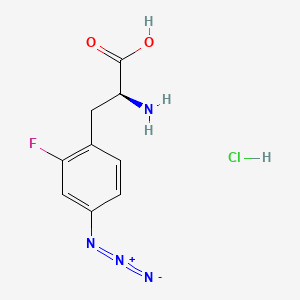![molecular formula C6H11NO B13583500 3-Oxa-6-azabicyclo[3.2.1]octane](/img/structure/B13583500.png)
3-Oxa-6-azabicyclo[3.2.1]octane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Oxa-6-azabicyclo[3.2.1]octane is a bicyclic compound that contains both nitrogen and oxygen atoms within its structure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxa-6-azabicyclo[3.2.1]octane typically involves the construction of the bicyclic scaffold through various organic reactions. One common method involves the use of intramolecular cyclization reactions. For example, starting with a suitable precursor, such as a linear or cyclic amine, the compound can be synthesized through a series of steps that include cyclization, reduction, and functional group modifications .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications .
Análisis De Reacciones Químicas
Types of Reactions
3-Oxa-6-azabicyclo[3.2.1]octane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups within the compound to more reduced forms.
Substitution: Substitution reactions can replace specific atoms or groups within the compound with different ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various catalysts to facilitate the reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or carbonyl-containing derivatives, while reduction reactions may produce amine or alcohol derivatives .
Aplicaciones Científicas De Investigación
3-Oxa-6-azabicyclo[3.2.1]octane has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and mechanisms.
Mecanismo De Acción
The mechanism of action of 3-Oxa-6-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into certain binding sites within biological molecules, potentially modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 3-Oxa-6-azabicyclo[3.2.1]octane include other bicyclic compounds such as:
- 2-Azabicyclo[3.2.1]octane
- 8-Azabicyclo[3.2.1]octane
- 8-Oxa-3-azabicyclo[3.2.1]octane
Uniqueness
What sets this compound apart from these similar compounds is its specific arrangement of nitrogen and oxygen atoms within the bicyclic structure.
Propiedades
Fórmula molecular |
C6H11NO |
|---|---|
Peso molecular |
113.16 g/mol |
Nombre IUPAC |
3-oxa-6-azabicyclo[3.2.1]octane |
InChI |
InChI=1S/C6H11NO/c1-5-2-7-6(1)4-8-3-5/h5-7H,1-4H2 |
Clave InChI |
LTSZCNPXKJFUNP-UHFFFAOYSA-N |
SMILES canónico |
C1C2CNC1COC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Bromo-1-[2-(difluoromethoxy)phenyl]ethanol](/img/structure/B13583419.png)

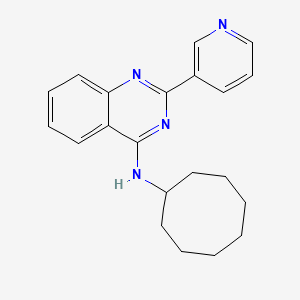

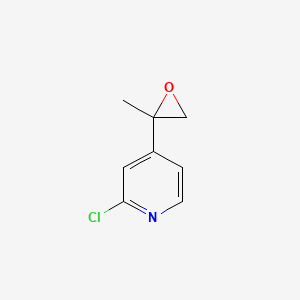
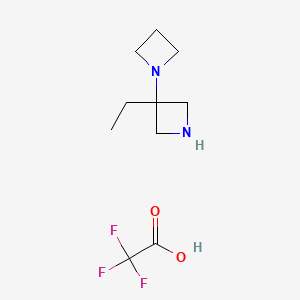

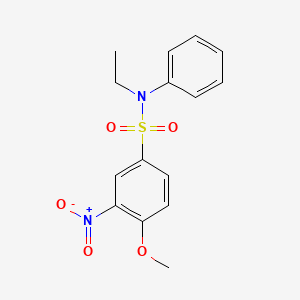
![2-[1-(3-Chlorophenyl)cyclobutyl]ethan-1-amine](/img/structure/B13583466.png)

